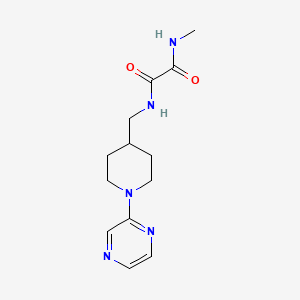

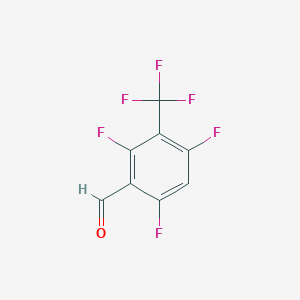

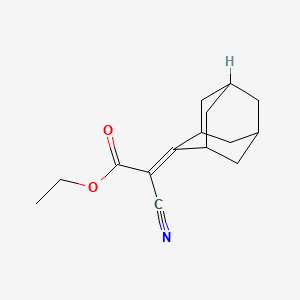

![molecular formula C17H13N3O4 B2553363 N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-07-2](/img/structure/B2553363.png)

N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol, leading to a group of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides . Another method includes the condensation of ammonia, primary, and secondary cyclic amines with the corresponding acid chloride to obtain amides of 1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3]pyrimidine-6-carboxylic acid . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The structure of synthesized compounds is confirmed using elemental analysis and NMR 1H spectroscopy. The aromatic protons of the pyrido-pyrimidine nuclei typically form an AMX spin system, while the aromatic protons of benzilamide fragments are shifted upfield . The molecular structure is crucial for the biological activity, as seen in the case of methylation at position 8 in the pyridine moiety, which enhances analgesic properties for para-substituted derivatives .

Chemical Reactions Analysis

The chemical modification of the pyridine moiety, such as the displacement of the methyl group, is considered a strategy to optimize biological properties . The conversion of enamine to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones through thermal fusion with ureas is another example of a chemical reaction that could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the luminescent properties of pyridyl substituted benzamides in both solution and solid state, as well as their multi-stimuli-responsive behavior, are determined by their specific molecular arrangements . The analgesic properties of the N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides are evaluated using the "acetic acid writhings" model, indicating a relationship between the structure of the benzylamide fragment and the biological effect .

科学的研究の応用

Synthesis and Derivative Formation :

- A study by Fadda et al. (2013) focused on synthesizing tetrahydropyrimidine derivatives, including thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazipen derivatives, starting from N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Fadda, A., Bondock, S., Khalil, A., & Tawfik, E., 2013).

Analgesic and Anti-Inflammatory Properties :

- Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, demonstrating analgesic and anti-inflammatory activities (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

Antimicrobial Activity :

- Kolisnyk et al. (2015) researched the antimicrobial activity of derivatives like 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, showing effectiveness against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk, S., Vlasov, S., Kovalenko, S., Osolodchenko, T., & Chernykh, V., 2015).

Antitumor Activity :

- Booker et al. (2010) identified N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides as potent inhibitors against enzymes from Plasmodium falciparum, showing promise in antimalarial therapy (Booker, M., Bastos, C., Kramer, M., Barker, R., Skerlj, R., Sidhu, A. B., ... & Sybertz, E., 2010).

Antiviral Activity :

- Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant antiviral activities against bird flu influenza H5N1 (Hebishy, A., Salama, H. T., & Elgemeie, G., 2020).

Design and Synthesis for Specific Receptors :

- Gangjee et al. (2000) designed and synthesized a dual inhibitor of thymidylate synthase and dihydrofolate reductase, indicating its potential as an antitumor agent (Gangjee, A., Yu, J., McGuire, J., Cody, V., Galitsky, N., Kisliuk, R., ... & Wiegand, R., 2000).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-10-2-5-15-18-7-12(17(22)20(15)8-10)16(21)19-11-3-4-13-14(6-11)24-9-23-13/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEZIJLDSPZEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,3-benzodioxol-5-yl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

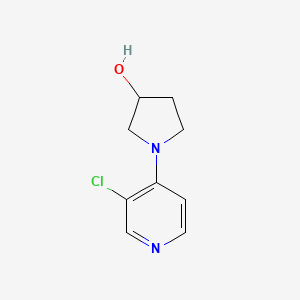

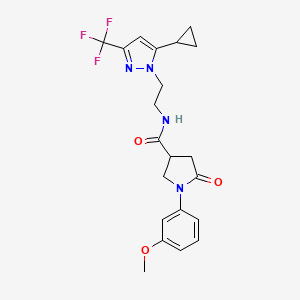

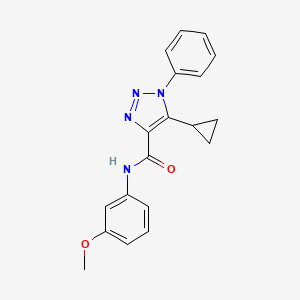

![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)

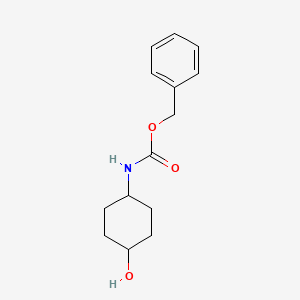

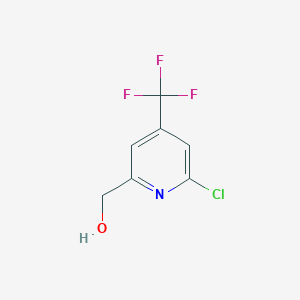

![N-(cyanomethyl)-2-{[5-(N-cyclopropylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2553297.png)

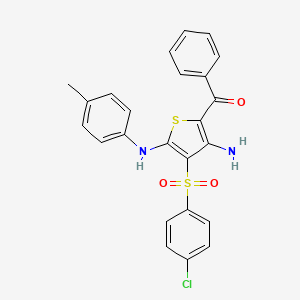

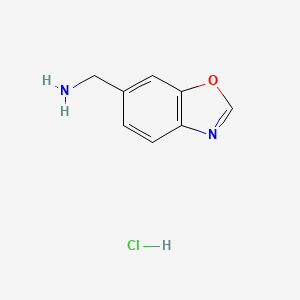

![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)